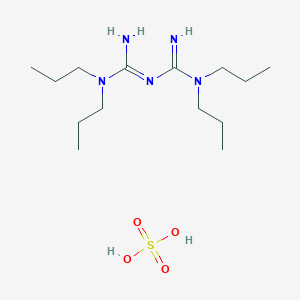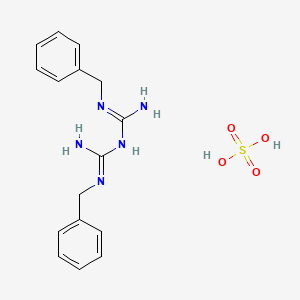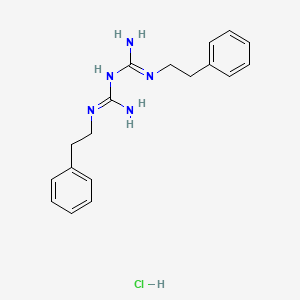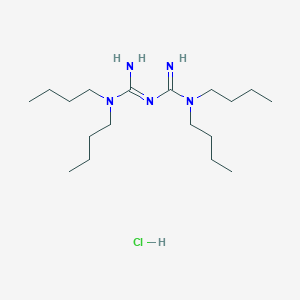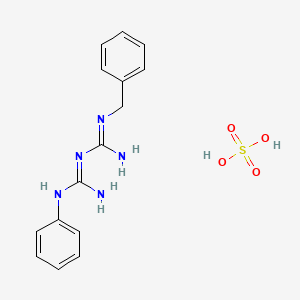![molecular formula C14H32ClN5 B8045768 dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045768.png)
dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an organophosphate oxoanion that is the dianion of alpha-D-mannose 1-phosphate . This compound plays a significant role in various biochemical processes and is a key intermediate in the metabolism of carbohydrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of alpha-D-mannose 1-phosphate typically involves the phosphorylation of mannose. One common method is the reaction of mannose with phosphoric acid under controlled conditions to yield the phosphate ester. The reaction is usually carried out in an aqueous medium with the pH carefully adjusted to optimize the yield.
Industrial Production Methods
In industrial settings, the production of alpha-D-mannose 1-phosphate can be scaled up using similar phosphorylation reactions. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and high yield. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-mannose 1-phosphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose acids, while reduction can produce mannose alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha-D-mannose 1-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a crucial role in the study of carbohydrate metabolism and enzyme functions.
Medicine: Research into its role in metabolic pathways can lead to insights into various diseases, including metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of alpha-D-mannose 1-phosphate involves its role as an intermediate in the glycolysis and gluconeogenesis pathways. It is phosphorylated by specific kinases to form mannose-6-phosphate, which then enters various metabolic pathways. The molecular targets include enzymes such as phosphomannose isomerase and phosphomannomutase, which are crucial for its conversion and utilization in the cell.
Vergleich Mit ähnlichen Verbindungen
Alpha-D-mannose 1-phosphate can be compared with other similar compounds such as:
Glucose 1-phosphate: Both are phosphorylated sugars but differ in their specific roles and pathways in metabolism.
Fructose 1-phosphate: Another phosphorylated sugar with distinct metabolic functions.
Galactose 1-phosphate: Similar in structure but involved in different metabolic pathways.
The uniqueness of alpha-D-mannose 1-phosphate lies in its specific role in mannose metabolism and its importance in the synthesis of glycoproteins and glycolipids.
Eigenschaften
IUPAC Name |
dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N5.ClH/c1-4-7-10-17-13(15)18-14(16)19(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3,(H4,15,16,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVPEKPEYWOHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)[NH+](CCCC)CCCC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN=C(N)N=C(N)[NH+](CCCC)CCCC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

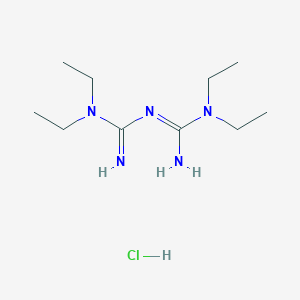

![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)
